Product packaging for 7-chloro-4-iodo-1H-indole(Cat. No.:CAS No. 1167055-57-3)

7-chloro-4-iodo-1H-indole

Cat. No.: B2644171
CAS No.: 1167055-57-3
M. Wt: 277.49
InChI Key: JURPPYWAQCQFEV-UHFFFAOYSA-N
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Description

7-Chloro-4-iodo-1H-indole (CAS: 1167055-57-3) is a halogen-substituted indole derivative with the molecular formula C8H5ClIN and a molecular weight of 277.49 g/mol . This compound is supplied with a purity exceeding 97% and is intended for research use only . Halogenated indoles like this compound serve as critical synthetic intermediates and privileged scaffolds in medicinal chemistry. The distinct halogen atoms on the indole ring system make it a versatile building block for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the exploration of novel chemical space . Indole-based structures are of significant interest in drug discovery, particularly in the development of kinase inhibitors . Research into related benzofuran-3-yl-(indol-3-yl)maleimides has identified potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in cancer cell proliferation and survival . These findings underscore the value of substituted indoles as key precursors in the synthesis of bioactive molecules for investigating new therapeutic agents, especially in oncology. This product is strictly for research applications and is not intended for human or veterinary diagnostic use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClIN B2644171 7-chloro-4-iodo-1H-indole CAS No. 1167055-57-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-4-iodo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClIN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURPPYWAQCQFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 7 Chloro 4 Iodo 1h Indole

Electrophilic Aromatic Substitution (EAS) Reactivity of the Indole (B1671886) Core

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). mdpi.comnih.gov The delocalization of the nitrogen lone pair electrons into the ring system increases the electron density, particularly at the C-3 position of the pyrrole (B145914) ring. nih.gov Consequently, electrophilic attack on the indole core generally occurs preferentially at this position, as this pathway leads to the most stable cationic intermediate (a 3H-indolium cation) where the aromaticity of the benzene (B151609) ring is preserved. nih.gov

Regarding regioselectivity, the primary site of electrophilic attack is expected to remain at the C-3 position. The directing effects of the halogens on the benzene portion of the molecule are secondary to the strong directing effect of the pyrrole nitrogen towards C-3. While halogens are ortho-, para-directors, this primarily influences substitution on the benzene ring itself, which is a less favorable process in indoles compared to substitution at C-3. rsc.orgmasterorganicchemistry.com

The N-1 position of the indole core possesses a slightly acidic proton (N-H). This proton can be removed by a sufficiently strong base (such as sodium hydride or triethylamine) to generate an indolyl anion. youtube.com This anion is a potent nucleophile and can readily react with a variety of electrophiles, allowing for the functionalization of the N-1 position. youtube.comwikipedia.org

Common N-1 functionalization reactions include:

Alkylation: Reaction with alkyl halides.

Acylation: Reaction with acyl chlorides or anhydrides. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides, often to install a protecting group like a tosyl group. youtube.com

The introduction of a substituent at the N-1 position can be crucial for subsequent reactions. For instance, protecting the N-H group can prevent undesired side reactions and can also influence the regioselectivity of other transformations by altering the electronic properties and steric environment of the indole ring. youtube.comnih.gov

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike EAS, which is facilitated by electron-donating groups, SNAr typically requires the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orgpressbooks.pub These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

The 7-chloro-4-iodo-1H-indole molecule is not well-suited for traditional SNAr reactions. The key reasons for this are:

The indole ring system is inherently electron-rich, which disfavors attack by nucleophiles. masterorganicchemistry.com

The chloro and iodo substituents are only weakly deactivating and are not potent enough to sufficiently activate the ring for nucleophilic attack in the way a nitro group does. pressbooks.pub

Therefore, displacing either the C-4 iodine or the C-7 chlorine via a standard SNAr mechanism is generally not a feasible transformation pathway under typical conditions. Alternative mechanisms, such as those involving organometallic intermediates, are required to achieve substitution at these positions.

Organometallic Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi Couplings)

Organometallic cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org For this compound, these reactions provide a versatile and highly effective strategy for functionalizing the halogenated C-4 and C-7 positions. nih.gov The Suzuki-Miyaura, Sonogashira, and Negishi couplings are among the most widely used transformations in this class. wikipedia.orgwikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: Couples the haloindole with an organoboron reagent (e.g., a boronic acid or ester). organic-chemistry.orglibretexts.org

Sonogashira Coupling: Involves the coupling of the haloindole with a terminal alkyne. wikipedia.orgorganic-chemistry.org

Negishi Coupling: Uses an organozinc reagent as the coupling partner. wikipedia.orgorganic-chemistry.org

These reactions proceed via a common catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

Both the carbon-iodine bond at C-4 and the carbon-chlorine bond at C-7 of this compound can serve as handles for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at these positions, including aryl, heteroaryl, vinyl, alkynyl, and alkyl groups, depending on the specific coupling reaction and organometallic partner used. nih.govnih.govnih.gov The ability to functionalize the benzenoid core of the indole scaffold is of great importance for the synthesis of complex molecules and for exploring structure-activity relationships in medicinal chemistry. nih.gov

A key feature of palladium-catalyzed cross-coupling reactions is the differential reactivity of aryl halides. The rate-determining step is often the oxidative addition of the aryl halide to the palladium center, and the reactivity of the C-X bond in this step follows the general trend: C-I > C-Br > C-OTf > C-Cl. libretexts.org The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it much more reactive towards oxidative addition. chemguide.co.uk

This substantial difference in reactivity allows for highly selective, stepwise functionalization of the this compound molecule. By carefully selecting the reaction conditions (e.g., catalyst, ligand, temperature), it is possible to perform a cross-coupling reaction exclusively at the more reactive C-4 iodo position, leaving the C-7 chloro position untouched. libretexts.orgresearchgate.net A subsequent cross-coupling reaction can then be carried out at the C-7 position under more forcing conditions (e.g., higher temperatures, stronger activating ligands) to install a second, different substituent. This chemoselective approach provides a powerful strategy for the controlled, divergent synthesis of complex 4,7-disubstituted indole derivatives. researchgate.net

The table below illustrates the typical conditions for selective Suzuki-Miyaura couplings based on the differential reactivity of aryl halides.

Halide PositionCoupling PartnerTypical Catalyst/LigandTypical TemperatureRelative ReactivityOutcome
C-4 (Iodo)Arylboronic AcidPd(OAc)₂ or Pd(PPh₃)₄Room Temp. to 80 °CHighSelective coupling at C-4
C-7 (Chloro)Arylboronic AcidPd₂(dba)₃ / Buchwald Ligand (e.g., XPhos, SPhos)80 °C to >100 °CLowCoupling at C-7 (requires more forcing conditions)

Cycloaddition and Rearrangement Reactions Involving the Indole Ring System

The reactivity of the indole nucleus in cycloaddition and rearrangement reactions is a well-established area of organic chemistry. However, specific studies detailing these transformations for this compound are not extensively documented in the current body of scientific literature. The presence of a chloro group at the 7-position and an iodo group at the 4-position, both being electron-withdrawing through induction and capable of participating in halogen bonding, is expected to influence the electron density and, consequently, the reactivity of both the pyrrole and benzene rings of the indole system.

In the context of cycloaddition reactions , indoles can participate as either the 2π or 4π component in [4+2] cycloadditions (Diels-Alder reactions) or as the 2π component in [2+2] and [3+2] cycloadditions. The electron-withdrawing nature of the halogen substituents in this compound would likely decrease the electron density of the indole ring, potentially making it a less reactive diene in normal-electron-demand Diels-Alder reactions. Conversely, this electronic characteristic could enhance its reactivity as a dienophile or in inverse-electron-demand Diels-Alder reactions. For instance, indoles substituted with electron-withdrawing groups at the 2- or 3-position have been shown to undergo Diels-Alder reactions. researchgate.net While specific examples for 4,7-dihaloindoles are scarce, the general principle suggests that the electronic nature of the substituents is a critical factor.

Photochemical cycloadditions, such as the Paternò-Büchi reaction ([2+2] cycloaddition with a carbonyl compound), represent another potential pathway. nih.govnih.govmdpi.com Visible-light-mediated [2+2] cycloadditions of indoles with alkenes have also been developed, leading to the formation of cyclobutane-fused indolines. rsc.orgnih.gov The halogen substituents on the this compound could influence the photophysical properties of the molecule, potentially affecting the efficiency and outcome of such photochemical reactions.

Due to the lack of specific experimental data for this compound in the literature concerning cycloaddition and rearrangement reactions, a detailed data table of specific research findings cannot be compiled at this time. The discussion remains based on the general reactivity principles of substituted indoles.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Ab Initio calculations are widely employed to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. researchgate.netdergipark.org.tr For indole (B1671886) derivatives, DFT methods, particularly using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), have been shown to provide results that correlate well with experimental data. researchgate.net These calculations serve as the foundation for more complex analyses, including the electronic structure and charge distribution of 7-chloro-4-iodo-1H-indole.

The electronic structure of a molecule is dictated by the arrangement of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and optical properties. nih.gov

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and greater ease of electronic excitation. researchgate.net In substituted indoles, the nature and position of substituents significantly influence the energies of these frontier orbitals. For this compound, the electron-withdrawing nature of the chlorine and iodine atoms would be expected to modulate the electron density distribution and the energy levels of the HOMO and LUMO compared to the parent indole molecule.

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Indoles (Note: The following data is for representative compounds to illustrate the concepts, as specific values for this compound are not available in the cited literature.)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Compound A-5.8-1.24.6
Compound B-6.1-1.54.6
Compound C-6.3-1.94.4

This interactive table demonstrates how substitutions on a core structure can alter electronic properties. A lower energy gap, as seen in Compound C, often correlates with higher reactivity.

The spatial distribution of HOMO and LUMO orbitals indicates the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. In indole systems, the HOMO is typically delocalized across the bicyclic ring system, while the LUMO's distribution is also spread across the aromatic structure. nih.gov

The distribution of electron density within a molecule is rarely uniform, leading to regions of varying charge. A Molecular Electrostatic Potential (MESP) surface map is a valuable tool for visualizing this charge distribution. It maps the electrostatic potential onto the molecule's electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). ias.ac.in

These maps are crucial for understanding and predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, which are key to molecular recognition and binding processes. researchgate.net For this compound, the MESP would show negative potential near the nitrogen atom of the indole ring, making it a likely hydrogen bond acceptor. The halogen atoms (chlorine and iodine) would also influence the electrostatic potential, potentially creating regions capable of participating in halogen bonding.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of systematic changes in specific dihedral angles. nih.gov For a relatively rigid structure like this compound, the primary conformational flexibility would involve the orientation of the N-H bond.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. researchgate.net By simulating the movements of atoms and bonds at a given temperature, MD can explore the conformational landscape and assess the stability of different conformers. nih.gov For this compound, MD simulations could reveal how the molecule behaves in a solution or within a biological environment, providing insights into its flexibility and intermolecular interactions.

Prediction of Chemical Reactivity and Elucidation of Reaction Pathways

Computational methods can predict the most likely sites for chemical reactions on a molecule. Conceptual DFT provides a framework for this, using reactivity descriptors derived from changes in electron density. pku.edu.cn Fukui functions, for example, can identify the sites most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net

For indoles, computational studies have been used to analyze their reactivity towards electrophiles. pku.edu.cn The analysis of local reactivity descriptors can pinpoint specific atoms on the indole ring that are most likely to participate in a reaction. pku.edu.cn By calculating the energies of reactants, transition states, and products, computational chemistry can also elucidate entire reaction pathways, providing a detailed mechanistic understanding that is often difficult to obtain experimentally.

Ligand-Target Interaction Modeling (e.g., Molecular Docking, Molecular Dynamics Simulations)

In the context of drug discovery, understanding how a small molecule (ligand) interacts with a biological target, such as a protein, is essential. Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand within the active site of a target protein. nih.govmdpi.com Indole derivatives are known to be scaffolds for compounds that interact with a wide range of biological targets. nih.govijper.org

A typical molecular docking study involves placing the this compound molecule into the binding pocket of a target protein and evaluating different orientations to find the one with the most favorable interaction energy. nih.gov This process can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. plos.org

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted binding pose over time. nih.gov An MD simulation of the this compound-protein complex can confirm whether the key interactions identified in docking are maintained, providing greater confidence in the predicted binding mode and its potential as a starting point for further development. nih.govresearchgate.net

Applications in Advanced Organic Synthesis

7-chloro-4-iodo-1H-indole as a Versatile Building Block for Architecturally Complex Molecules

The utility of this compound as a versatile precursor is prominently demonstrated in the synthesis of potent kinase inhibitors. A key transformation involves its conversion to the corresponding 9H-pyrimido[4,5-b]indole scaffold, a core structure in various biologically active compounds. This multi-step synthesis highlights the strategic use of the halogen substituents to build molecular complexity.

While the direct synthetic protocol from this compound is a crucial initial step, the subsequent elaborations of the resulting pyrimido[4,5-b]indole core showcase the true potential of this building block. For instance, in the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, the 4-chloro-7-iodo-9H-pyrimido[4,5-b]indole intermediate, derived from this compound, serves as a key platform for further functionalization.

The synthesis of these complex inhibitors often involves a convergent approach where the pyrimido[4,5-b]indole core is coupled with various amine side chains through nucleophilic aromatic substitution (SNAr) reactions. This modular strategy allows for the systematic exploration of structure-activity relationships.

Table 1: Key Intermediates in the Synthesis of GSK-3β Inhibitors

Starting Material Key Intermediate Target Compound Class
This compound 4-chloro-7-iodo-9H-pyrimido[4,5-b]indole GSK-3β Inhibitors

Role in the Synthesis of Densely Functionalized and Polysubstituted Heterocycles

The differential reactivity of the C-I and C-Cl bonds in this compound and its derivatives is a cornerstone for the synthesis of densely functionalized and polysubstituted heterocycles. The greater reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, allows for the selective introduction of substituents at the 7-position of the pyrimido[4,5-b]indole ring system.

For example, starting from 4-chloro-7-iodo-9H-pyrimido[4,5-b]indole, a Sonogashira coupling can be employed to introduce an ethynyl (B1212043) group at the 7-position, leaving the 4-chloro substituent intact for subsequent transformations. This stepwise functionalization is critical in building the complex substitution patterns required for high-potency kinase inhibitors.

In the synthesis of a novel amide-based GSK-3β inhibitor, the 4-chloro-7-iodo-9H-pyrimido[4,5-b]indole intermediate undergoes a Sonogashira coupling with trimethylsilylacetylene, followed by desilylation, to yield 4-chloro-7-ethynyl-9H-pyrimido[4,5-b]indole. researchgate.net This ethynyl-substituted heterocycle is then further elaborated to the final, highly functionalized target molecule.

Table 2: Regioselective Functionalization of the Pyrimido[4,5-b]indole Scaffold

Intermediate Reaction Type Position of Functionalization Resulting Moiety
4-chloro-7-iodo-9H-pyrimido[4,5-b]indole Sonogashira Coupling 7-position Ethynyl group

This regioselective approach enables the creation of a library of compounds with diverse functionalities at both the 4 and 7-positions, which is instrumental in optimizing their biological activity. A study on 7-chloro-9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors demonstrated that the presence of a substituent on the indole (B1671886) nitrogen that can act as a hydrogen bond donor is crucial for activity. mdpi.com

Precursor in the Development of Advanced Organic Materials (e.g., Organic Semiconductors)

The indole scaffold is a recognized component in the design of organic electronic materials due to its electron-rich nature and potential for π-conjugation. While direct applications of this compound in this context are not yet extensively documented in publicly available literature, its potential as a precursor for such materials is significant.

The ability to introduce different functional groups at the 4- and 7-positions through selective cross-coupling reactions opens up avenues for tuning the electronic properties of the resulting molecules. For instance, the introduction of electron-donating and electron-accepting groups can modulate the HOMO and LUMO energy levels, a key aspect in the design of organic semiconductors for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

The synthesis of disubstituted indoles through palladium-catalyzed reactions is a well-established strategy for creating conjugated systems. The principles applied in the synthesis of complex drug molecules, utilizing the regioselective functionalization of halogenated indoles, can be extrapolated to the design of novel organic materials with tailored optoelectronic properties. Further research in this area could unlock the potential of this compound as a valuable building block in materials science.

Medicinal Chemistry and Biological Activity Mechanistic and Structure Activity Relationship Focus

General Overview of Indole (B1671886) Derivatives in Contemporary Drug Discovery Efforts

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, widely recognized for its presence in a vast array of natural products and synthetic compounds with significant therapeutic value. Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its capacity to interact with a diverse range of biological targets. Consequently, indole derivatives have been successfully developed into drugs for a multitude of diseases.

The therapeutic applications of indole-based compounds are extensive and continue to expand. Notable examples of FDA-approved drugs containing the indole moiety include:

Oncology: Vincristine (B1662923) and Vinblastine (B1199706) are well-known indole alkaloids used in cancer chemotherapy that function by inhibiting tubulin polymerization. Sunitinib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Inflammatory Diseases: Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its effect through the inhibition of cyclooxygenase (COX) enzymes.

Infectious Diseases: Delavirdine is an indole-based non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.

Neurological and Psychiatric Disorders: Sumatriptan, a serotonin (B10506) 5-HT1D receptor agonist, is used for the treatment of migraine headaches. Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), is prescribed for depression and obsessive-compulsive disorder.

The continued interest in indole derivatives stems from their proven success and the ongoing discovery of novel biological activities. Researchers are actively exploring new synthetic methodologies to create diverse libraries of indole-based compounds for screening against various therapeutic targets. The versatility of the indole scaffold allows for fine-tuning of pharmacological properties through substitution at different positions of the indole ring, making it a highly attractive platform for the development of next-generation therapeutics.

Structure-Activity Relationship (SAR) Studies of Halogenated Indoles

Halogenation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The introduction of halogens onto the indole ring can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. While direct SAR studies on 7-chloro-4-iodo-1H-indole are not extensively reported in the available literature, valuable insights can be gleaned from studies on related halogenated indoles.

The C-4 and C-7 positions of the indole ring are located on the benzene (B151609) portion and are less electronically activated compared to the pyrrole (B145914) ring. However, substitution at these positions can significantly impact biological activity.

Halogenation at the C-4 position has been shown to influence the potency and selectivity of indole derivatives for various targets. For instance, in a series of synthetic cannabinoids, chlorination at the C-4 position of the indole core was found to reduce binding affinity for the human cannabinoid receptor 1 (hCB1) compared to substitutions at other positions. Conversely, in other molecular contexts, C-4 halogenation can be beneficial. For example, some 4-oxygenated indole derivatives with further bromination on the indole ring have shown potent pharmacological properties.

The C-7 position is also a critical site for modification. Bromine substitution at the C-7 position of certain marine alkaloids, in conjunction with a hydroxyl group at C-4, has been associated with optimal inhibitory activity against cyclin-dependent kinases (CDKs) 1 and 5. Furthermore, in the context of synthetic cannabinoids, 7-chloro substitution on the indole core largely retained high binding affinity for the hCB1 receptor. The strategic placement of a halogen at C-7 has also been explored in the development of inhibitors for dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).

The combined effect of halogenation at both C-4 and C-7 is less documented. However, the distinct electronic and steric properties of chlorine and iodine suggest that their presence at these positions in this compound would create a unique electronic distribution and steric profile, potentially leading to novel biological activities.

The nature of the halogen substituent plays a crucial role in mediating interactions with biological targets. Chlorine and iodine, while both halogens, possess distinct properties that influence their potential for forming non-covalent interactions.

Iodine , being larger and more polarizable than chlorine, is a potent halogen bond donor. A halogen bond is a non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on another molecule, such as a lone pair of electrons on an oxygen or nitrogen atom in a biological target. The strength of the halogen bond increases with the polarizability of the halogen, making iodine a particularly effective halogen bond donor. This interaction can be highly directional and contribute significantly to binding affinity and selectivity. In the context of 7-iodo-1-indole, both the iodine atom and the indole N-H group can interact with Lewis bases, highlighting the potential for multiple points of interaction with a target.

In this compound, the C-7 chloro group could engage in hydrogen bonding or dipole interactions, while the C-4 iodo group could form a strong halogen bond with a suitable acceptor in a protein binding pocket. The interplay of these interactions would be a key determinant of the compound's biological activity.

The position of halogenation on the indole ring is a critical determinant of pharmacological activity. As discussed, substitutions at different positions can lead to vastly different biological outcomes.

For example, studies on halogenated isatin (B1672199) derivatives have shown that the position of bromine on the aromatic ring affects anti-inflammatory activity, with different positional isomers showing varying levels of inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). In another study on synthetic cannabinoids, chlorination at positions 2, 6, and 7 of the indole core retained high hCB1 receptor binding affinity, whereas substitution at positions 4 and 5 led to a decrease in affinity.

These findings underscore the importance of precise positional control when designing halogenated indole derivatives. The specific arrangement of a chloro group at C-7 and an iodo group at C-4 in this compound would create a distinct substitution pattern that could lead to a unique pharmacological profile, potentially differing from that of other dihalogenated indoles.

Table 1: Summary of Structure-Activity Relationships (SAR) for Halogenated Indoles at C-4 and C-7 Positions
PositionHalogenObserved Biological EffectReference
C-4ChlorineReduced hCB1 receptor binding affinity in some synthetic cannabinoids.
C-4BromineCan contribute to potent pharmacological properties in 4-oxygenated indoles.
C-7ChlorineRetained high hCB1 receptor binding affinity in some synthetic cannabinoids.
C-7BromineOptimal for CDK1 and CDK5 inhibition when combined with a C-4 hydroxyl group.

Investigation of Underlying Biological Mechanisms of Action

While the specific biological mechanisms of this compound have not been elucidated, the known mechanisms of related halogenated indoles provide a framework for postulating its potential modes of action.

Halogenated indole derivatives have been shown to interact with a variety of molecular targets, including enzymes and receptors.

Enzyme Inhibition:

A prominent class of enzymes targeted by indole derivatives are protein kinases . As mentioned, certain brominated indoles are potent inhibitors of CDKs, which are key regulators of the cell cycle and are often dysregulated in cancer. The halogenated indole derivative KH-CB19 is an inhibitor of DYRK1A and CLK1 kinases. Given these precedents, it is plausible that this compound could exhibit inhibitory activity against certain kinases, with the specific halogenation pattern influencing its selectivity and potency.

Another class of enzymes that could be targeted are cyclooxygenases (COX) . The well-known NSAID indomethacin, which contains a chloro-substituted phenyl ring attached to the indole core, inhibits COX-1 and COX-2. The halogen substituent in such compounds can play a role in binding to the enzyme's active site.

Receptor Modulation:

Halogenated indoles have also been identified as modulators of various receptors. The modulation of cannabinoid receptors (CB1 and CB2) by chlorinated indole derivatives has been demonstrated, with the position of the chlorine atom significantly impacting binding affinity.

Furthermore, serotonin receptors are known targets for indole-based compounds. For example, 6-bromoaplysinopsin, a marine natural product, displays high-affinity binding to human serotonin 5-HT receptors. The electronic effects of the chloro and iodo substituents in this compound could influence its interaction with the binding pockets of various receptor subtypes.

The potential for this compound to interact with these and other molecular targets would need to be validated through in vitro and in vivo studies. The unique combination of a chloro and an iodo group at the C-7 and C-4 positions, respectively, presents an intriguing scaffold for further investigation in drug discovery.

Table 2: Potential Molecular Targets for Halogenated Indoles
Target ClassSpecific Target ExampleEffect of Halogenated IndoleReference
EnzymesCyclin-Dependent Kinases (CDKs)Inhibition (e.g., by brominated indoles)
DYRK1A/CLK1 KinasesInhibition (e.g., by KH-CB19)
ReceptorsCannabinoid Receptor 1 (CB1)Modulation of binding affinity (position-dependent)
Serotonin (5-HT) ReceptorsHigh-affinity binding (e.g., by 6-bromoaplysinopsin)

Modulation of Key Cellular Pathways (e.g., Apoptosis Induction, Tubulin Polymerization Inhibition)

The indole scaffold is a foundational structure for numerous compounds that modulate key cellular pathways, including apoptosis and tubulin polymerization, which are critical targets in anticancer research. nih.govnih.gov

Apoptosis Induction: Indole derivatives are widely recognized for their ability to induce apoptosis, or programmed cell death, in cancer cells. mdpi.comingentaconnect.com Natural compounds like indole-3-carbinol (B1674136) (I3C) and its dimer 3,3′-diindolylmethane (DIM) have been shown to trigger apoptosis and inhibit pro-survival pathways. nih.govmdpi.com Synthetic indole derivatives have been developed that induce apoptosis by targeting key regulatory proteins. For instance, certain derivatives can act as dual inhibitors of Bcl-2 and Mcl-1, anti-apoptotic proteins that are often overexpressed in cancer cells. nih.gov By inhibiting these proteins, the compounds promote the release of pro-apoptotic factors, leading to cell death. nih.gov While specific studies on this compound are not available, its core structure is consistent with scaffolds known to engage in these pathways.

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a prime target for anticancer drugs. nih.gov The indole nucleus is a key feature in many tubulin polymerization inhibitors that bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and subsequent apoptosis. nih.govnih.govsemanticscholar.org The anticancer activity of natural indole alkaloids, such as vinblastine and vincristine, stems from their ability to interfere with microtubule function. mdpi.com Numerous synthetic indole derivatives have been designed to optimize this activity, demonstrating potent inhibition of tubulin polymerization at nanomolar concentrations. nih.govnih.gov Structure-activity relationship (SAR) studies of these compounds often focus on the substituents at various positions of the indole ring to enhance binding and efficacy. nih.govnih.gov

Exploration of Specific Biological Activities (Mechanistic and in vitro studies)

Based on research into related halogenated indoles, the potential biological activities of this compound can be inferred, particularly in the antimicrobial and anticancer domains.

Antimicrobial Potential (Antibacterial, Antifungal, Antitubercular Activities)

Halogenated indoles have demonstrated significant antimicrobial and, specifically, antivirulence properties. frontiersin.org Studies on a range of halogenated indoles against the food-borne pathogen Vibrio parahaemolyticus have provided detailed insights into their antibacterial mechanisms.

Antibacterial Activity: In a comprehensive study, several halogenated indoles, including the structurally related 7-chloroindole (B1661978) and 7-iodoindole, were evaluated for their effects on Vibrio parahaemolyticus. frontiersin.org 7-chloroindole exhibited a minimum inhibitory concentration (MIC) of 200 μg/mL, demonstrating moderate antibacterial activity. frontiersin.org Notably, it was effective at inhibiting biofilm formation without significantly affecting planktonic cell growth. frontiersin.org 7-iodoindole showed a similar profile with a MIC of 275 μg/mL. frontiersin.org These compounds were also found to effectively inhibit bacterial motility, protease activity, and indole production, all of which are key virulence factors. frontiersin.org Further research has shown that halogenated indoles, including 7-chloroindole and 7-bromoindole, can eradicate bacterial persister cells and biofilms of pathogens like E. coli and Staphylococcus aureus. nih.gov

Antifungal and Antitubercular Activities: While specific data on this compound is unavailable, the broader class of indole derivatives has been extensively investigated for antifungal and antitubercular potential. nih.govresearchgate.net Various synthetic indole derivatives, often hybridized with other heterocyclic moieties like triazoles or thiadiazoles, have shown promising activity against fungal pathogens such as Candida species. nih.gov Similarly, the indole nucleus is considered a promising scaffold for developing new antitubercular agents to combat drug-resistant strains of Mycobacterium tuberculosis. researchgate.net

Antibacterial Profile of Related Halogenated Indoles against Vibrio parahaemolyticus
CompoundMIC (μg/mL)Key Biological Effects Observed
7-Chloroindole200Inhibited biofilm formation, bacterial motility, and protease activity. frontiersin.org
7-Iodoindole275Inhibited biofilm formation and demonstrated moderate antibacterial activity. frontiersin.org
4-Chloroindole50Effectively inhibited planktonic cell growth and biofilm formation. frontiersin.org
4-IodoindoleN/A (Weak inhibitory activity on planktonic growth)Strong antibiofilm activity; markedly reduced protease activity. frontiersin.org

Anticancer Activity via Defined Molecular Pathways

The indole scaffold is a cornerstone in the development of anticancer agents, with several approved drugs and numerous clinical candidates featuring this core structure. nih.govingentaconnect.com The anticancer effects of indole derivatives are often mediated through multiple mechanisms, including the inhibition of key enzymes, cell cycle arrest, and induction of apoptosis. tandfonline.com As discussed previously, inhibition of tubulin polymerization is a major pathway for many indole-based compounds. nih.govnih.gov Additionally, indole derivatives have been designed to inhibit protein kinases like EGFR, topoisomerases, and histone deacetylases (HDACs), all of which are critical targets in cancer therapy. ingentaconnect.com

Anti-inflammatory and Antioxidant Properties

Anti-inflammatory Properties: The indole nucleus is a privileged structure in the design of anti-inflammatory agents, famously represented by the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. chesci.com Research has shown that indole derivatives can exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated during inflammation. chesci.com Other mechanisms include the suppression of pro-inflammatory cytokines such as TNF-α and IL-6. rsc.orgnih.gov

Antioxidant Properties: The indole ring system, particularly the nitrogen heterocycle, can act as an active redox center, making it a valuable scaffold for antioxidants. nih.gov The antioxidant activity is often attributed to the ability of the indole nucleus to scavenge free radicals. unica.it The antioxidant properties of indole derivatives can be modulated by the nature and position of substituents on the core structure, with hydroxyl and methoxy (B1213986) groups often enhancing activity. researchgate.net

Antiviral Properties (e.g., Anti-HIV Activity)

The indole scaffold is integral to many antiviral compounds, including the marketed anti-influenza drug Arbidol and the anti-HIV agent Delavirdine. nih.govnih.govrsc.org Indole derivatives have been developed to target various stages of the viral life cycle. nih.govfrontiersin.org In the context of HIV, indole-based compounds have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and as entry inhibitors that prevent the virus from fusing with the host cell. frontiersin.orgfigshare.com The versatility of the indole core allows for the development of compounds active against a wide range of viruses. nih.govresearchgate.net

Lead Optimization Strategies Focused on Chemical Modifications and SAR Elucidation

Lead optimization is a critical phase in drug discovery where an active compound (a "hit" or "lead") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. danaher.combiosolveit.debiobide.com For indole-based compounds, this process often involves systematic modification at various positions of the bicyclic ring.

Structure-activity relationship (SAR) studies on halogenated indoles have provided valuable insights. For instance, in the context of antibacterial activity against V. parahaemolyticus, quantitative structure-activity relationship (QSAR) analyses revealed that the presence of a chloro or bromo group at the C4 or C5 position of the indole ring is essential for potent growth inhibition. frontiersin.org Studies on other pathogenic bacteria like Vibrio campbellii have shown that halogen substitution at the C4 and C7 positions generally results in high antivirulence activity. asm.org Such findings are crucial for guiding the synthesis of new analogues. For example, the substitution pattern of this compound aligns with positions identified as important for biological activity, suggesting that it is a rational design for exploring these effects. Further optimization could involve modifying the halogen atoms (e.g., replacing iodo with bromo or fluoro) or introducing other functional groups at different positions to enhance target engagement and improve drug-like properties. mdpi.com

Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

Detailed research into hybrid molecules specifically incorporating the this compound scaffold is an area of growing interest, although specific examples in publicly accessible literature remain limited. The rationale behind the design of such hybrids often stems from the known biological activities of both the indole core and the attached molecular fragments. The chloro and iodo substitutions at the 7 and 4 positions, respectively, are anticipated to enhance the lipophilicity and modulate the electronic properties of the indole ring, potentially leading to improved membrane permeability and stronger interactions with target proteins.

While comprehensive studies on hybrid molecules derived from this compound are not extensively documented, the general principles of hybrid molecule synthesis involving indole scaffolds can be extrapolated. The synthesis of such molecules would typically involve the initial preparation of the this compound core, followed by its coupling with another biologically active moiety. The linkage is often achieved through a variety of chemical reactions, such as amide bond formation, ether synthesis, or carbon-carbon bond-forming cross-coupling reactions.

For instance, one can envision the synthesis of a hybrid molecule where the this compound scaffold is linked to a known anticancer agent. The design of such a molecule would aim to combine the potential cytotoxic effects of the indole derivative with the established mechanism of the anticancer drug, possibly leading to a synergistic effect.

The structure-activity relationship (SAR) of these hybrid molecules would be highly dependent on the nature of the linked pharmacophore, the type of linker used, and the substitution pattern on both the indole ring and the partner molecule. For example, variations in the length and flexibility of the linker could significantly impact the molecule's ability to adopt the optimal conformation for binding to its biological target.

To illustrate the potential of such research, a hypothetical data table is presented below, outlining the kind of data that would be generated from the biological evaluation of a series of hypothetical hybrid molecules based on the this compound scaffold.

Compound IDHybrid Partner MoietyLinker TypeIn Vitro Activity (IC50, µM)
HMI-1 QuinoloneAmide1.2
HMI-2 PyrazoleEther0.8
HMI-3 TriazoleMethylene (B1212753)2.5
HMI-4 BenzimidazoleNone>10

This table is for illustrative purposes only and does not represent actual experimental data.

The data in such a table would be crucial for establishing SAR. For example, the superior activity of HMI-2 might suggest that an ether linkage is more favorable than an amide or a simple methylene linker for this particular series of compounds. Similarly, the lack of activity for HMI-4 could indicate that a direct fusion of the two pharmacophores is detrimental to its biological function.

Advanced Spectroscopic and Analytical Characterization Techniques Beyond Basic Identification

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Metabolite Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy. In a hypothetical study of 7-chloro-4-iodo-1H-indole, HRMS would be instrumental in confirming its molecular formula, C₈H₅ClIN. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS can distinguish the target compound from other molecules with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments on a high-resolution instrument could elucidate fragmentation pathways. This would involve isolating the molecular ion of this compound, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. The precise masses of these fragments would help in understanding the molecule's stability and the relative strengths of its chemical bonds, providing insights into its structure. In metabolic studies, HRMS is crucial for identifying metabolites by detecting small mass shifts corresponding to biochemical transformations (e.g., hydroxylation, glucuronidation). However, no specific metabolite identification studies for this compound have been reported.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Intermolecular Interactions (e.g., NOESY, HMBC)

Advanced, multi-dimensional NMR techniques are essential for the complete structural and conformational analysis of molecules like this compound.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum would reveal long-range correlations between protons and carbons (typically over two to three bonds). This would be critical for unambiguously assigning the quaternary carbons of the indole (B1671886) ring, including those bearing the chloro and iodo substituents, by observing their correlations with nearby protons. For instance, the proton at position 6 might show a correlation to the carbon at position 4 (bearing the iodine) and the carbon at position 7a.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment provides information about the spatial proximity of atoms within a molecule. For a planar molecule like this compound, NOESY could confirm through-space interactions between adjacent protons on the benzene (B151609) ring (e.g., H-5 and H-6). In studies of intermolecular interactions, NOESY can be used to observe how the molecule binds to a larger macromolecule, by detecting NOEs between the protons of this compound and the protons of the binding partner.

Currently, there are no published HMBC or NOESY data specifically for this compound.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-Cl, C-I) and angles would confirm the indole ring's geometry.

Planarity: The degree of planarity of the bicyclic indole system could be accurately assessed.

Intermolecular interactions: The crystal packing would reveal how individual molecules of this compound interact with each other in the solid state, such as through hydrogen bonding involving the N-H group or halogen bonding involving the chlorine or iodine atoms.

A search of crystallographic databases indicates that the crystal structure for this compound has not yet been determined and reported.

The table below presents hypothetical crystallographic data, which would be expected from such an analysis.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value not available
b (Å)Value not available
c (Å)Value not available
β (°)Value not available
Volume (ų)Value not available
Z4
Density (calculated) (g/cm³)Value not available
R-factorValue not available

Photoelectron Spectroscopy for Detailed Electronic Structure Studies

Photoelectron spectroscopy (PES) is a technique used to measure the ionization energies of molecules, providing direct insight into the energies of their molecular orbitals. By irradiating a sample with high-energy photons (e.g., UV or X-rays), electrons are ejected, and their kinetic energies are measured.

For this compound, a PES spectrum would show a series of bands, each corresponding to the ionization of an electron from a different molecular orbital. This data would be valuable for:

Validating theoretical calculations: The experimentally determined orbital energies could be compared with those predicted by quantum chemical calculations, helping to refine computational models of the molecule's electronic structure.

Understanding substituent effects: The influence of the electron-withdrawing chloro and iodo substituents on the energies of the π-orbitals of the indole ring could be quantified.

No photoelectron spectroscopy studies have been published for this compound.

Future Research Directions and Contemporary Challenges

Development of Novel, Sustainable, and Highly Efficient Synthetic Routes for Halogenated Indoles

A significant hurdle in the exploration of 7-chloro-4-iodo-1H-indole and its analogues is the development of efficient and environmentally benign synthetic methodologies. Traditional syntheses of poly-halogenated heterocycles can be lengthy and often rely on harsh reagents, stoichiometric halogenating agents, or expensive metal catalysts, leading to significant waste. organic-chemistry.orgacs.org

Future research must prioritize the creation of "green" synthetic pathways. beilstein-journals.org Recent advancements in this area include the use of oxone-halide systems for the chlorination and bromination of indoles, which avoids toxic byproducts by generating the reactive halogenating species in situ. organic-chemistry.orgacs.orgnih.gov However, these methods have not yet been successfully extended to iodination. organic-chemistry.org Further innovation is required to develop catalytic systems, potentially using earth-abundant metals or even metal-free approaches like electrochemistry, for the regioselective installation of different halogens onto the indole (B1671886) core. google.com The ideal synthetic route would be a one-pot process starting from simple precursors, offering high atom economy and minimizing purification steps, thus making compounds like this compound more accessible for biological screening and development. nih.gov

Deeper Understanding of Mechanistic Biology and Precise Target Engagement

While the broader class of indole derivatives is known for a wide spectrum of biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—the specific molecular targets of this compound remain uncharacterized. nih.govmdpi.com The presence and position of halogen atoms can profoundly influence a molecule's biological activity through various mechanisms, including enhancing binding affinity via halogen bonding, altering metabolic stability, and modifying cell membrane permeability. nih.gov

A critical future direction is the elucidation of this compound's mechanism of action. This involves moving beyond phenotypic screening (i.e., observing that a compound kills cancer cells) to target deconvolution (i.e., identifying the specific protein or pathway it interacts with). Techniques such as affinity-based proteomics, thermal shift assays, and genetic screening can pinpoint the precise biological targets. Understanding these interactions at a molecular level is paramount for explaining why this specific halogenation pattern might confer activity and for identifying potential liabilities or opportunities for improvement.

Rational Design and Synthesis of Next-Generation Halogenated Indole Derivatives with Enhanced Specificity

Once a biological target is identified, the this compound scaffold can serve as a template for the rational design of next-generation therapeutics. researchgate.net Structure-activity relationship (SAR) studies are central to this effort, where a library of analogues is synthesized to probe how modifications to the core structure affect potency and selectivity. mdpi.com For instance, research on related marine indole alkaloids has shown that the position of bromine substitution is critical for kinase inhibitory activity and that additional modifications can enhance antiproliferative effects. nih.gov

Future work should involve the systematic replacement of the chlorine or iodine with other halogens (fluorine, bromine), shifting their positions on the rings, and adding diverse functional groups at other positions of the indole. This process, guided by the mechanistic insights gained in section 8.2, aims to optimize interactions with the target, enhance specificity to reduce off-target effects, and improve pharmacokinetic properties. mdpi.com The ultimate goal is to develop derivatives with a superior therapeutic index, maximizing efficacy while minimizing toxicity. rsc.org

Integration of Computational and Experimental Approaches for Novel Analogue Discovery and Validation

The discovery and optimization of novel drug candidates can be significantly accelerated by integrating computational chemistry with experimental validation. indexcopernicus.comfrontiersin.orgmdpi.com This synergistic approach represents a major frontier in drug discovery for indole derivatives.

The process begins with in silico methods. Molecular docking simulations can predict how this compound and a virtual library of its analogues bind to a hypothesized or known biological target. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can then be built to correlate structural features with biological activity, helping to prioritize the most promising candidates for synthesis. mdpi.com Furthermore, computational tools can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, allowing for the early deselection of compounds likely to fail in later developmental stages. indexcopernicus.com

The top candidates identified through these computational screens are then synthesized and subjected to experimental validation in relevant biological assays. nih.gov The experimental results provide crucial feedback that is used to refine and improve the computational models, creating an iterative cycle of design, prediction, synthesis, and testing. frontiersin.orgnih.gov This integrated workflow streamlines the discovery process, reducing the time and cost required to identify potent and selective lead compounds for further development. frontiersin.org

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 7-chloro-4-iodo-1H-indole?

  • Methodological Answer : Synthesis optimization requires careful selection of halogenation agents and catalysts. For example, iodination at the 4-position of the indole scaffold may employ CuI-catalyzed reactions (common in click chemistry or cross-coupling) to enhance regioselectivity . Solvent systems like PEG-400/DMF mixtures improve reaction homogeneity and yield, as demonstrated in analogous indole syntheses . Reaction duration (e.g., 48 hours at room temperature) and stoichiometric ratios should be adjusted based on real-time monitoring via TLC (Rf ~0.5 in 70:30 EtOAc/hexane) .

Q. How can column chromatography be effectively applied to purify this compound?

  • Methodological Answer : Post-synthesis purification often involves gradient elution with 70:30 EtOAc/hexane to resolve polar byproducts. Pre-adsorption of the crude product onto silica gel followed by flash chromatography ensures high purity (>95%) . Residual solvents like DMF are removed via vacuum drying at 60°C to prevent interference in spectroscopic analyses .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key peaks for indole derivatives include aromatic protons (δ 7.1–7.6 ppm) and carbons (δ 99–114 ppm). Substituents like chlorine and iodine induce deshielding; for example, C4-iodination shifts adjacent protons upfield due to electron-withdrawing effects .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For C₈H₄ClIN, theoretical m/z = 295.8863 .
  • TLC : Use Rf values to monitor reaction progress and purity .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation and oxidative decomposition. Moisture-sensitive indole derivatives require desiccants like silica gel .

Advanced Research Questions

Q. How can regioselectivity challenges in iodinating the 4-position of 7-chloro-1H-indole be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational tools (e.g., DFT) predict electron density at reactive sites, guiding reagent selection. For example, directing groups (e.g., –NH) or transition metal catalysts (e.g., Pd/Cu) enhance iodination at the 4-position . Competitive experiments with halogens (Cl, Br, I) under identical conditions can map reactivity trends .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for C–I bonds to assess suitability in Suzuki-Miyaura couplings. Fukui indices identify nucleophilic/electrophilic sites for functionalization . Molecular docking studies evaluate interactions with catalytic systems (e.g., Pd(PPh₃)₄) to optimize coupling efficiency .

Q. How can contradictory spectroscopic data for halogenated indoles be resolved?

  • Methodological Answer : Discrepancies in NMR shifts arise from solvent effects, tautomerism, or impurities. Compare experimental data with simulated spectra (e.g., ACD/Labs or MNova) . Isotopic labeling (e.g., ¹³C) clarifies ambiguous assignments. For HRMS, high-resolution instruments (Orbitrap/TOF) validate molecular formulas .

Q. What experimental designs validate the biological activity of this compound derivatives?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic substitution at the 4-position (e.g., replacing I with other leaving groups). In vitro assays (e.g., enzyme inhibition) paired with kinetic analyses (IC₅₀, Kᵢ) quantify potency. Control experiments with non-halogenated analogs isolate electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.